molecular formula C12H10N2O3 B12042313 2-Oxo-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid

2-Oxo-1-[(pyridin-4-yl)methyl]-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B12042313
M. Wt: 230.22 g/mol
InChI Key: DRIFXMYSPGMSRN-UHFFFAOYSA-N
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Description

2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid, AldrichCPR, is a complex organic compound with a unique structure that includes both pyridine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The pyridine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(4-pyridinylmethyl)benzamide
  • 2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid derivatives

Uniqueness

Compared to similar compounds, 2-Oxo-1-(4-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxylic acid stands out due to its specific structural features and functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-oxo-1-(pyridin-4-ylmethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c15-11-10(12(16)17)2-1-7-14(11)8-9-3-5-13-6-4-9/h1-7H,8H2,(H,16,17)

InChI Key

DRIFXMYSPGMSRN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=NC=C2

Origin of Product

United States

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